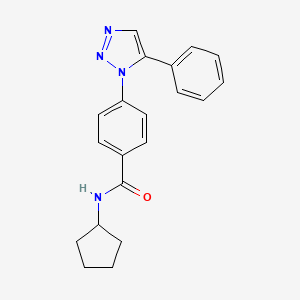

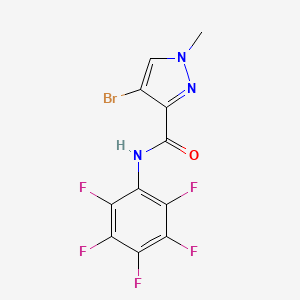

![molecular formula C18H19ClN2O3 B4701168 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B4701168.png)

4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide

Vue d'ensemble

Description

"4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide" is a chemical compound of interest due to its structural specificity and potential applications in various fields of research. However, specific literature directly addressing this compound is scarce, indicating a niche area of study. The findings from related research provide insights into synthesis methods, molecular structures, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the properties of the target compound.

Synthesis Analysis

The synthesis of related benzamide compounds often involves multi-step sequences. For example, a related compound was synthesized through a 7-step sequence, indicating the complexity and precision required in synthesizing specific benzamide derivatives (Standridge & Swigor, 1991). This highlights the intricate synthesis processes that could be applicable to our target compound, involving selective methylation, chlorination, and condensation steps.

Molecular Structure Analysis

Structural analyses of benzamide derivatives are crucial for understanding their chemical behavior and potential applications. X-ray diffraction and spectroscopic methods are commonly used to elucidate molecular structures. For instance, a novel benzamide was analyzed using X-ray diffraction, revealing its crystalline structure and molecular geometry (Demir et al., 2015). These techniques provide valuable information on the molecular conformations and electronic properties of benzamide compounds.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, demonstrating a range of biological activities. The synthesis and biological evaluation of heteroarylaminomethyl benzamides have shown that these compounds can inhibit histone deacetylase, indicating their potential as therapeutic agents (Fréchette et al., 2008). Understanding the chemical reactions and properties of these derivatives is essential for their application in medicinal chemistry.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and glass transition temperatures, are influenced by their molecular structures. Polyamides derived from similar compounds have shown excellent thermal stability and organosolubility, indicating the importance of structural features in determining physical properties (Chern et al., 2009). These findings are relevant for the development of materials and drugs based on benzamide derivatives.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as mcpb (4-(4-chloro-2-methylphenoxy)butanoic acid), are used as herbicides . Herbicides typically target enzymes or proteins that are essential for plant growth and development.

Mode of Action

Similar compounds like mcpb are known to interfere with plant growth hormones . They mimic the action of these hormones, leading to uncontrolled growth and eventually the death of the plant.

Biochemical Pathways

Mcpb and similar compounds are known to affect the pathways related to plant growth and development . They can disrupt the normal functioning of these pathways, leading to detrimental effects on the plant.

Pharmacokinetics

It is known that mcpb is chemically stable and resistant to hydrolysis at ph 5-9 . It has a logP value greater than 2.37 at pH 5, indicating that it is lipophilic and may be absorbed well in the body .

Result of Action

Mcpb and similar compounds are known to cause uncontrolled growth in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}benzamide. For instance, MCPB is stable to sunlight, and its solutions degrade with a half-life of 2.2 days . It is also stable to aluminium, tin, and iron up to 150 °C . These properties suggest that the compound may remain active in various environmental conditions.

Propriétés

IUPAC Name |

4-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12-11-14(19)6-9-16(12)24-10-2-3-17(22)21-15-7-4-13(5-8-15)18(20)23/h4-9,11H,2-3,10H2,1H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFUXDATUUWQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

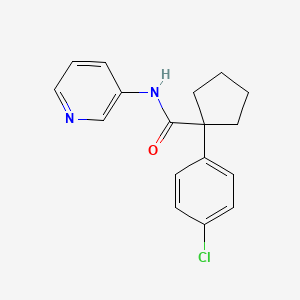

![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)

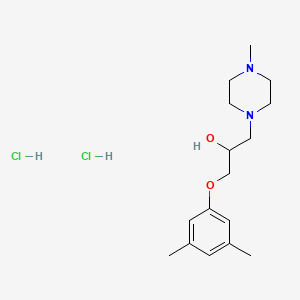

![methyl 4-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4701095.png)

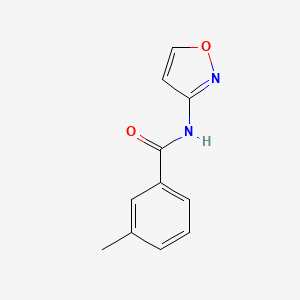

![1-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4701099.png)

![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)

![5-{[(4-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4701116.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)

![4-isopropoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4701146.png)

![N-ethyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4701160.png)

![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)